2,4,6-Trichlorobenzenesulfonate

Description

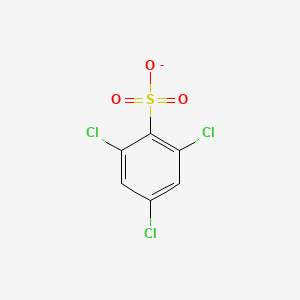

2,4,6-Trichlorobenzenesulfonate is a sulfonate derivative of benzene with three chlorine substituents at the 2, 4, and 6 positions. Chlorinated benzenesulfonates are typically utilized in specialty chemical synthesis, pharmaceuticals, or agrochemicals due to their electron-withdrawing substituents, which enhance reactivity in nucleophilic substitutions or coupling reactions .

Properties

Molecular Formula |

C6H2Cl3O3S- |

|---|---|

Molecular Weight |

260.5 g/mol |

IUPAC Name |

2,4,6-trichlorobenzenesulfonate |

InChI |

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H,10,11,12)/p-1 |

InChI Key |

SJDXJURIQGALGO-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)[O-])Cl)Cl |

Synonyms |

2,4,6-TCBS 2,4,6-trichlorobenzenesulfonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2,4,6-Triisopropylbenzenesulfonyl Chloride | C₁₈H₂₇ClO₂S | 302.86 | Three isopropyl groups |

| 2,4,6-Trifluorobenzenesulfonyl Chloride | C₆H₂ClF₃O₂S | 230.59 | Three fluorine atoms |

| 2,4,6-Trichlorophenyl 4-(Trifluoromethoxy)-benzenesulfonate | C₁₃H₆Cl₃F₃O₄S | 421.60 | Three chlorine atoms, trifluoromethoxy group |

| 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate | C₉H₉F₃O₃S | 254.23 | Trifluoroethyl, methyl groups |

Key Observations :

- Chlorine vs.

- Hybrid Substituents : The trifluoromethoxy group () combines electronegativity and lipophilicity, likely improving membrane permeability in bioactive compounds .

- Alkyl Groups : Bulky isopropyl substituents () hinder steric access to the sulfonyl chloride group, slowing reaction kinetics in syntheses .

Physicochemical and Application Comparison

Key Observations :

- Thermal Stability : The higher melting point of ’s compound (72–74°C) suggests greater crystalline stability due to chlorine and trifluoromethoxy groups .

- Reactivity : Sulfonyl chlorides (Evidences 1, 2) are highly reactive toward nucleophiles (e.g., amines, alcohols), whereas sulfonate esters (Evidences 4, 5) are typically milder electrophiles .

- Solubility Trends: The triisopropyl compound’s solubility in chloroform aligns with non-polar substituents, whereas chlorinated/fluorinated analogs may require polar aprotic solvents (e.g., DMF) .

Key Observations :

- Chlorinated Compounds : ’s irritant classification highlights the need for cautious handling, while ’s designation as dangerous goods underscores its reactivity .

- Fluorinated Analogs : While hazards for are unspecified, fluorinated sulfonyl chlorides are generally corrosive and require inert-atmosphere storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.